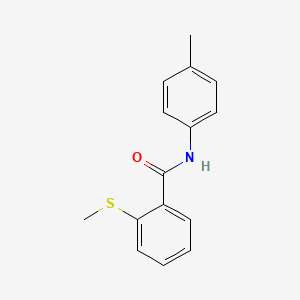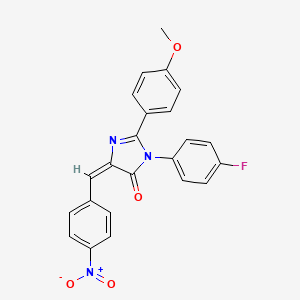![molecular formula C11H12N2O3S B4935021 S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as Elesclomol, is a small molecule that has shown potential in cancer treatment. It has been found to induce apoptosis in cancer cells and has been studied extensively for its mechanism of action and physiological effects. In
Mécanisme D'action
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate induces apoptosis in cancer cells by increasing the production of ROS. ROS cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells by inhibiting the activity of the mitochondrial electron transport chain complex III. This leads to an increase in ROS production, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have several biochemical and physiological effects. It has been found to selectively induce ROS production in cancer cells, leading to apoptosis. It has also been found to increase the expression of genes involved in oxidative stress response, DNA damage repair, and apoptosis. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has several advantages for lab experiments. It has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy. It has also been found to have minimal toxicity in normal cells, making it a safe candidate for cancer therapy. However, S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life, making it difficult to maintain therapeutic levels in vivo.
Orientations Futures
There are several future directions for the study of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to develop more effective delivery methods to improve the solubility and half-life of the compound in vivo. Additionally, further studies are needed to evaluate the efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in combination with other cancer therapies. Finally, more studies are needed to evaluate the safety and efficacy of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate in clinical trials.
Méthodes De Synthèse
The synthesis of S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 4-acetylphenyl isothiocyanate with 2-aminoacetaldehyde diethyl acetal. The reaction yields S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate as a yellow solid with a melting point of 174-176°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential in cancer treatment. It has been found to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). ROS are known to cause damage to cellular components, leading to cell death. S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate has been found to selectively induce ROS production in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
S-[2-(4-acetylanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-7(14)8-2-4-9(5-3-8)13-10(15)6-17-11(12)16/h2-5H,6H2,1H3,(H2,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDGZRSPXUHWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
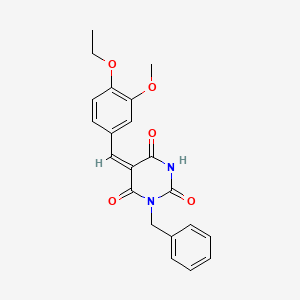
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)
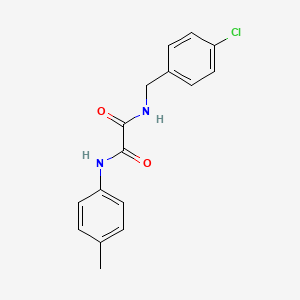

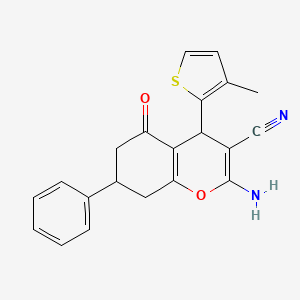
![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)

![3-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4935014.png)
![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
